Lipophilicity vs. Structural Analogs
The lipophilicity of 1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine, as measured by its computed XLogP3-AA value of 3.1, positions it in a distinctly more lipophilic space compared to simpler 5-aminopyrazole analogs. This property is a direct consequence of the 2,5-dichlorophenyl and ethyl substituents [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | Unsubstituted 1H-pyrazol-5-amine (computed XLogP3-AA = 0.9) and 3-methyl-1H-pyrazol-5-amine (computed XLogP3-AA = 1.2) [2]. |
| Quantified Difference | The target compound exhibits a 3.4-fold higher lipophilicity compared to unsubstituted 1H-pyrazol-5-amine and a 2.6-fold higher lipophilicity compared to 3-methyl-1H-pyrazol-5-amine. |
| Conditions | Computational prediction using XLogP3 model (PubChem). |
Why This Matters
Higher lipophilicity directly impacts passive membrane permeability and distribution, making this compound a superior candidate for cell-based assays and in vivo studies where penetration of lipid bilayers is required.
- [1] PubChem. (2025). 1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine. PubChem CID 16786152. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/16786152. View Source
- [2] PubChem. (2025). PubChem CID 1234 (1H-pyrazol-5-amine) and CID 136428 (3-methyl-1H-pyrazol-5-amine). Retrieved from https://pubchem.ncbi.nlm.nih.gov/. View Source
